molecular formula C20H24N2O2 B8567083 Benzamide, 4-methoxy-N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)- CAS No. 37481-46-2

Benzamide, 4-methoxy-N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-

Cat. No. B8567083
M. Wt: 324.4 g/mol
InChI Key: HOGNMZSUBOLTHT-UHFFFAOYSA-N
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Patent
US04022900

Procedure details

5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide was reacted with 4-methoxybenzoyl chloride according to the procedure of Example 14 to produce 5-(4-methoxybenzamido)-2-n-propyl-1,2,3,4-tetrahydroisoquinoline; m.p. 162.5°-163.5° C. after purification with ethanol.
Name
5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH2:13][CH2:14][CH3:15])[CH2:8]2.[CH3:16][O:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1>>[CH3:16][O:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH:2][C:3]2[CH:12]=[CH:11][CH:10]=[C:9]3[C:4]=2[CH2:5][CH2:6][N:7]([CH2:13][CH2:14][CH3:15])[CH2:8]3)=[O:23])=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC1=C2CCN(CC2=CC=C1)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)NC2=C3CCN(CC3=CC=C2)CCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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